molecular formula C10H18O2 B081187 9-Decenoic acid CAS No. 14436-32-9

9-Decenoic acid

Cat. No.: B081187
CAS No.: 14436-32-9
M. Wt: 170.25 g/mol
InChI Key: KHAVLLBUVKBTBG-UHFFFAOYSA-N
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Description

9-Decenoic acid: is a long-chain unsaturated fatty acid with the molecular formula C₁₀H₁₈O₂ It is characterized by a double bond located at the ninth carbon atom in the chaindec-9-enoic acid or caproleic acid . It is a colorless to pale yellow liquid with a distinctive odor and is relatively rare in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Decenoic acid involves the hydrolysis of its methyl ester. The process typically includes the following steps :

  • A 5-liter round-bottom flask is equipped with a mechanical stirrer, condenser, and additional funnel.
  • The flask is charged with 1106 grams of the methyl ester of this compound, 540 milliliters of water, and 300 milliliters of isopropyl alcohol.
  • Nitrogen gas is passed through the headspace for 15 minutes.
  • An aqueous solution of potassium hydroxide (10 M, 660 milliliters) is added over 5 minutes.
  • The mixture becomes homogeneous, and the temperature peaks at 55°C.
  • The reaction mixture is stirred for four hours at around 30°C.
  • Concentrated hydrochloric acid (37%, 600 milliliters) is added in portions over one hour, maintaining the temperature below 40°C until the pH reaches 1-2.
  • The organic layer is washed with saturated sodium chloride, dried over sodium sulfate, vacuum filtered, and concentrated under reduced pressure.
  • The product is distilled (2 torr, 140°C) to obtain 957 grams of this compound as a colorless liquid.

Industrial Production Methods: Industrial production of this compound often involves similar hydrolysis processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 9-Decenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Hydrogenation of the double bond results in the formation of decanoic acid.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Decanoic acid.

    Substitution: Esters and amides.

Comparison with Similar Compounds

Properties

IUPAC Name

dec-9-enoic acid
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InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12)
Source PubChem
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InChI Key

KHAVLLBUVKBTBG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC(=O)O
Source PubChem
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID30162685
Record name 9-Decenoic acid
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Molecular Weight

170.25 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a very waxy, somewhat fruity and milky odour
Record name 9-Decenoic acid
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Boiling Point

269.00 to 271.00 °C. @ 760.00 mm Hg
Record name 9-Decenoic acid
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Solubility

insoluble in water; soluble in alcohol
Record name 9-Decenoic acid
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Density

0.893-0.913 (20°)
Record name 9-Decenoic acid
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CAS No.

14436-32-9
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Synthesis routes and methods I

Procedure details

The ethenolysis of the nitrile of oleic acid is carried out at 60° C. under atmospheric pressure in the presence of a ruthenium-based catalyst, [RuCl2(═CHPh)(IMesH2)(PCy3)], using an excess of ethylene, to give 9-decenoic acid, CH2═CH—(CH2)7—COOH. The yields are determined by chromatographic analysis. At the end of the reaction, 6 hours, the C10 α-olefin is separated by vacuum distillation, to give the 9-decenoic nitrile CH2═CH—(CH2)7—CN. The yields are determined by chromatographic analysis. It is possible to measure a yield of 55%.
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Synthesis routes and methods II

Procedure details

Preferably, the cross metathesis reaction with acrylonitrile is carried out with a compound chosen from 9-decenoic acid or methyl 9-decenoate, resulting from the ethenolysis of oleic acid or methyl oleate, 10-undecenoic acid or methyl 10-undecenoate, resulting from the cracking of ricinoleic acid or methyl ricinoleate, oleic acid or methyl oleate, 9-octadecenedioic acid or methyl 9-octadecenedioate, resulting from the homometathesis or fermentation of oleic acid, erucic acid and methyl erucate, or 12-tridecenoic acid or methyl 12-tridecenoate, resulting from lesquerolic acid.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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